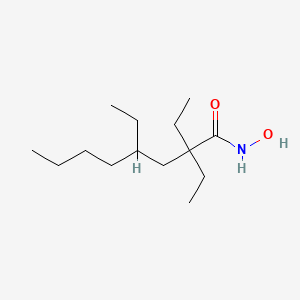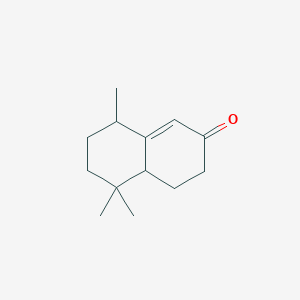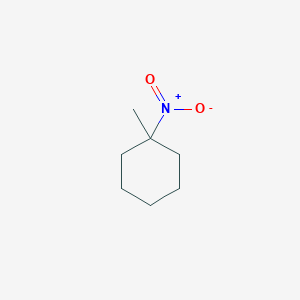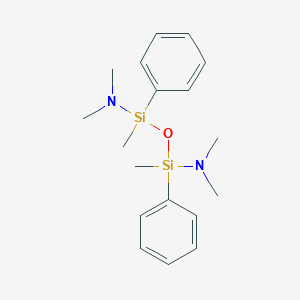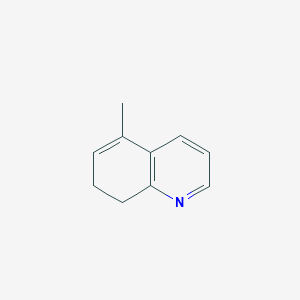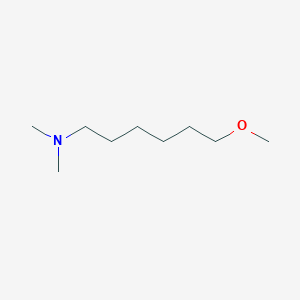
6-Methoxy-N,N-dimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N,N-dimethylhexan-1-amine is an organic compound with the molecular formula C9H21NO. It is a derivative of hexan-1-amine, where the sixth carbon is substituted with a methoxy group and the nitrogen atom is dimethylated. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N-dimethylhexan-1-amine typically involves the reaction of 6-methoxyhexan-1-ol with dimethylamine. The process can be carried out under basic conditions, often using a catalyst to facilitate the reaction. The reaction can be represented as follows:
6-Methoxyhexan-1-ol+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methoxy-N,N-dimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,N-dimethylhexan-1-amine involves its interaction with specific molecular targets. The methoxy group and dimethylamine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhexylamine: Similar structure but lacks the methoxy group.
6-Methoxyhexan-1-amine: Similar structure but lacks the dimethylamine moiety.
6-Bromo-N,N-dimethylhexan-1-amine: Similar structure with a bromine substitution instead of a methoxy group.
Uniqueness
6-Methoxy-N,N-dimethylhexan-1-amine is unique due to the presence of both the methoxy group and the dimethylamine moiety, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
58390-19-5 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
6-methoxy-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-10(2)8-6-4-5-7-9-11-3/h4-9H2,1-3H3 |
InChI Key |
KCQQPYAOFJPIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


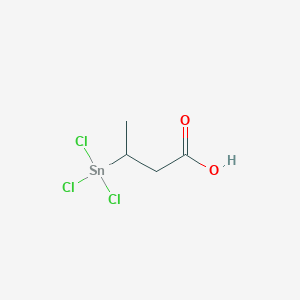


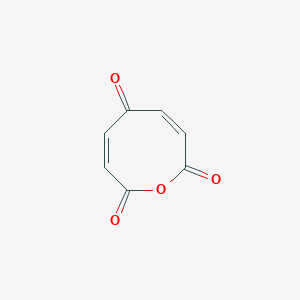
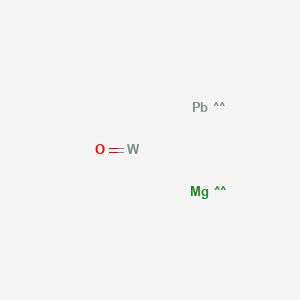
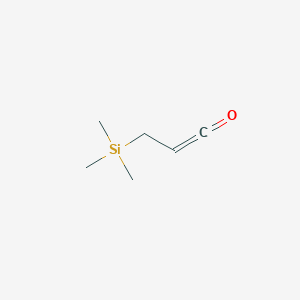
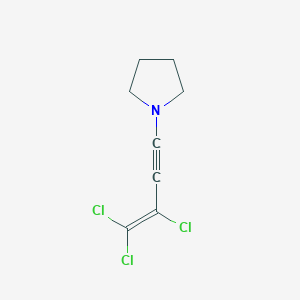
![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
